molecular formula C24H25N3O2 B11020730 1-oxo-2-(propan-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2-dihydroisoquinoline-4-carboxamide

1-oxo-2-(propan-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11020730
M. Wt: 387.5 g/mol
InChI Key: LJYTVMGGLCLJQT-UHFFFAOYSA-N
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Description

1-OXO-2-(PROPAN-2-YL)-N-[1-(PROPAN-2-YL)-1H-INDOL-4-YL]-12-DIHYDROISOQUINOLINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of indole and isoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-OXO-2-(PROPAN-2-YL)-N-[1-(PROPAN-2-YL)-1H-INDOL-4-YL]-12-DIHYDROISOQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Indole Moiety: This step often involves a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Coupling of the Two Fragments: The final step involves coupling the indole and isoquinoline fragments through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can handle larger volumes of reactants.

Chemical Reactions Analysis

Types of Reactions

1-OXO-2-(PROPAN-2-YL)-N-[1-(PROPAN-2-YL)-1H-INDOL-4-YL]-12-DIHYDROISOQUINOLINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 1-OXO-2-(PROPAN-2-YL)-N-[1-(PROPAN-2-YL)-1H-INDOL-4-YL]-12-DIHYDROISOQUINOLINE-4-CARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-OXO-2-(PROPAN-2-YL)-N-[1-(PROPAN-2-YL)-1H-INDOL-4-YL]-12-DIHYDROISOQUINOLINE-4-CARBOXAMIDE is unique due to its combination of indole and isoquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

1-oxo-2-propan-2-yl-N-(1-propan-2-ylindol-4-yl)isoquinoline-4-carboxamide

InChI

InChI=1S/C24H25N3O2/c1-15(2)26-13-12-19-21(10-7-11-22(19)26)25-23(28)20-14-27(16(3)4)24(29)18-9-6-5-8-17(18)20/h5-16H,1-4H3,(H,25,28)

InChI Key

LJYTVMGGLCLJQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CN(C(=O)C4=CC=CC=C43)C(C)C

Origin of Product

United States

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